N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple halogenated phenyl groups and a triazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide involves several steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)aniline with 4-(difluoromethoxy)benzoyl chloride under specific conditions to form an intermediate. This intermediate is then subjected to cyclization with methyl hydrazine to form the triazole ring. The final product is obtained after purification and characterization .
Chemical Reactions Analysis
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Halogenated phenyl groups in the compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide.
Cyclization: The triazole ring formation is a key reaction, typically involving cyclization of hydrazine derivatives under acidic or basic conditions
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving triazole derivatives.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar halogenated phenyl structure but different pharmacological properties.
Perfluorooctanoic acid (PFOA): A per- and polyfluoroalkyl substance (PFAS) with distinct environmental and health impacts.
Properties
Molecular Formula |
C18H12ClF5N4O2 |
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Molecular Weight |
446.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H12ClF5N4O2/c1-9-25-15(27-28(9)11-3-5-12(6-4-11)30-17(20)21)16(29)26-10-2-7-14(19)13(8-10)18(22,23)24/h2-8,17H,1H3,(H,26,29) |
InChI Key |
RBHICQKTQKNRCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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